molecular formula C13H19ClN2 B2515561 {[1-(4-Chlorobenzyl)piperidin-4-yl]methyl}amine CAS No. 226249-40-7

{[1-(4-Chlorobenzyl)piperidin-4-yl]methyl}amine

Cat. No.: B2515561
CAS No.: 226249-40-7
M. Wt: 238.76
InChI Key: WHVIVCBGEGNBKW-UHFFFAOYSA-N
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Description

The compound {[1-(4-Chlorobenzyl)piperidin-4-yl]methyl}amine (IUPAC name: 1-[(4-chlorophenyl)methyl]piperidin-4-amine) is a piperidine derivative with a molecular formula of C₁₂H₁₇ClN₂ and a molecular weight of 224.73 g/mol . It is commonly encountered as a hydrochloride salt (CAS: 1158497-67-6) to enhance solubility for pharmacological applications . The structure features a 4-chlorobenzyl group attached to the piperidine ring and a primary amine at the 4-position, making it a versatile intermediate in medicinal chemistry for targeting receptors such as dopamine D2 and antimicrobial agents .

Properties

IUPAC Name

[1-[(4-chlorophenyl)methyl]piperidin-4-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN2/c14-13-3-1-12(2-4-13)10-16-7-5-11(9-15)6-8-16/h1-4,11H,5-10,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHVIVCBGEGNBKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[1-(4-Chlorobenzyl)piperidin-4-yl]methyl}amine typically involves the following steps:

    Formation of 4-chlorobenzyl chloride: This can be achieved by reacting 4-chlorotoluene with chlorine gas in the presence of a catalyst such as ferric chloride.

    N-alkylation of piperidine: Piperidine is reacted with 4-chlorobenzyl chloride in the presence of a base like sodium hydroxide to form 1-(4-chlorobenzyl)piperidine.

    Reductive amination: The 1-(4-chlorobenzyl)piperidine is then subjected to reductive amination with formaldehyde and ammonium chloride to yield this compound.

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

{[1-(4-Chlorobenzyl)piperidin-4-yl]methyl}amine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the piperidine ring.

    Substitution: Nucleophilic substitution reactions can occur at the 4-chlorobenzyl group, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Various nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Reduced forms of the piperidine ring.

    Substitution: Substituted derivatives where the chlorine atom is replaced by other functional groups.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis
{[1-(4-Chlorobenzyl)piperidin-4-yl]methyl}amine is frequently utilized as an intermediate in the synthesis of more complex organic molecules. Its structural properties allow it to participate in various chemical reactions, including oxidation, reduction, and substitution reactions. For example, the compound can be oxidized to form N-oxides or reduced to yield derivatives of piperidine.

Key Reactions :

  • Oxidation : Using potassium permanganate or chromium trioxide.
  • Reduction : Involving hydrogen gas with a palladium catalyst.
  • Substitution : Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles like amines or thiols.

Biological Research

Target Interaction and Mechanism of Action
The primary targets of this compound include cAMP-dependent protein kinase catalytic subunit alpha and its inhibitor. It acts as an ATP-competitive inhibitor, influencing several biochemical pathways such as the phosphatidylinositol-3 kinase (PI3K) signaling pathway. This modulation can lead to significant cellular effects, including inhibition of tumor growth in xenograft models.

Medicinal Applications

Therapeutic Potential
Recent studies have explored the therapeutic potential of this compound in various medical contexts:

  • Anticancer Activity : Research indicates that it exhibits moderate cytotoxicity against different cancer cell lines, suggesting its potential as an anticancer agent. The compound's structure allows it to induce apoptosis in cancer cells by modulating key signaling pathways .
  • Antibacterial Properties : Preliminary evaluations show that it possesses antibacterial activity against several strains, indicating possible applications in developing new antibacterial agents .
  • Enzyme Inhibition : The compound has been studied for its ability to inhibit enzymes such as acetylcholinesterase, which could be relevant for treating neurodegenerative diseases like Alzheimer's.

Industrial Applications

In addition to its roles in research and medicine, this compound is utilized in the production of specialty chemicals and as a reagent in various industrial processes. Its versatility makes it a valuable building block for synthesizing other compounds.

Anticancer Evaluation

A series of studies have evaluated the anticancer potential of this compound:

  • In vitro Assays : Demonstrated effectiveness against hematological cancer cell lines, with significant modulation of apoptosis-related gene expression (e.g., p53 and Bax) observed during treatment .

Antibacterial Screening

Research has shown that this compound exhibits varying degrees of antibacterial activity against pathogens such as Salmonella typhi and Bacillus subtilis, highlighting its potential for therapeutic development against bacterial infections.

Enzyme Inhibition Studies

Studies indicate that this compound effectively inhibits acetylcholinesterase and urease, suggesting its applicability in treating conditions linked to these enzymes.

Comparative Analysis with Related Compounds

Compound NameStructural VariationUnique Features
1-benzyl-N-[(4-fluorophenyl)methyl]piperidin-4-amineFluorine instead of chlorineDifferent biological activity due to fluorine's properties
1-benzyl-N-[(4-methylphenyl)methyl]piperidin-4-amineMethyl group instead of chlorineMay exhibit distinct reactivity patterns
1-benzyl-N-[(4-bromophenyl)methyl]piperidin-4-amineBromine instead of chlorineDifferent pharmacological profiles compared to chlorine-substituted variants

This table illustrates how variations in substituents can significantly alter the pharmacological profiles of these compounds.

Mechanism of Action

The mechanism of action of {[1-(4-Chlorobenzyl)piperidin-4-yl]methyl}amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The 4-chlorobenzyl group in the target compound distinguishes it from analogs with alternative aromatic or aliphatic substituents. Key comparisons include:

Compound Name Substituent(s) Molecular Weight (g/mol) Key Properties Reference
{[1-(4-Chlorobenzyl)piperidin-4-yl]methyl}amine 4-Cl-benzyl, NH₂ 224.73 Moderate lipophilicity (Cl increases logP)
(S)-1-Benzyl-N-(1-phenylethyl)piperidin-4-amine (2g) Benzyl, phenethyl 295.22 Higher lipophilicity (logP ~3.5)
N-(4-(tert-Butyl)benzyl)-1-phenethylpiperidin-4-amine (3c) tert-Butyl, phenethyl 350.52 Increased steric bulk, reduced solubility
1-Acetyl-N-(4-methoxybenzyl)piperidin-4-amine Acetyl, 4-MeO-benzyl 262.35 Enhanced solubility (logP ~1.3)
  • Electron-Withdrawing vs. Electron-Donating Groups : The 4-chlorobenzyl group’s electron-withdrawing nature reduces the basicity of the piperidine nitrogen compared to analogs with electron-donating groups (e.g., 4-methoxybenzyl in ) .
  • Steric Effects : Bulky substituents like tert-butyl () hinder receptor binding but improve metabolic stability, whereas the smaller 4-chlorobenzyl group balances steric and electronic effects .

Receptor Affinity and Selectivity

Piperidin-4-amines are explored for CNS and antimicrobial targets:

  • Dopamine D2 Receptor : The target compound’s 4-chlorobenzyl group shows moderate affinity, while analogs like 1-(2-nitrobenzyl)piperidin-4-yl derivatives () exhibit higher D2 binding due to stronger electron-withdrawing effects .
  • Antimicrobial Synergy : Compounds like DMPI and CDFII () with bulkier 2,3-dimethylphenyl or indole groups show enhanced activity against MRSA compared to the target compound’s simpler substituent .

Physicochemical Drivers of Activity

  • Lipophilicity : The target compound’s logP (~2.5) is intermediate, favoring blood-brain barrier penetration for CNS applications, whereas more lipophilic analogs (e.g., 2g, logP ~3.5) may suffer from reduced solubility .
  • Hydrogen Bonding : The primary amine in the target compound facilitates hydrogen bonding with receptor residues, a feature absent in acetylated derivatives () .

Biological Activity

The compound {[1-(4-Chlorobenzyl)piperidin-4-yl]methyl}amine , a derivative of piperidine, has garnered attention for its diverse biological activities. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

Chemical Structure:
The molecular structure of this compound can be represented as follows:

C13H17ClN\text{C}_{13}\text{H}_{17}\text{Cl}\text{N}

This compound features a piperidine ring, which is known for various pharmacological properties, including analgesic and anesthetic effects.

1. Antimicrobial Activity

Recent studies have demonstrated that compounds related to piperidine, including this compound, exhibit significant antimicrobial properties.

  • Antibacterial Activity:
    • Compounds structurally similar to this compound have shown moderate to strong activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
    • A study indicated that derivatives with halogen substitutions (like chlorine) often enhance antibacterial efficacy .
CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound 5pS. aureus4–16 μg/mL
Compound 5pB. subtilis8–32 μg/mL
This compoundE. coli8–32 μg/mL

2. Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory activities:

  • Acetylcholinesterase Inhibition:
    • Compounds with piperidine moieties have been identified as potent acetylcholinesterase inhibitors, which are crucial in treating neurodegenerative diseases like Alzheimer's .
  • Urease Inhibition:
    • Strong inhibitory activity against urease has been reported, indicating potential applications in managing urinary tract infections .

Case Study 1: Antibacterial Efficacy

In a recent investigation, a series of piperidine derivatives were synthesized and tested for antibacterial activity. Among these, one derivative demonstrated significant efficacy against both gram-positive and gram-negative bacteria, with an MIC comparable to standard antibiotics . The study highlighted the importance of structural modifications in enhancing biological activity.

Case Study 2: Cytotoxicity Assessment

Another study focused on the cytotoxic effects of piperidine derivatives on cancer cell lines. The derivatives exhibited selective cytotoxicity towards cancer cells while showing low toxicity to normal cells, suggesting a promising therapeutic index for further development .

Pharmacokinetics and ADMET Properties

The pharmacokinetic profile of this compound has been assessed using ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions. The compound adheres to Lipinski's Rule of Five, indicating favorable drug-like properties:

  • Lipophilicity: The lipophilicity of the compound has been experimentally determined, correlating with its biological activity.
  • Toxicity Profiles: Preliminary assessments suggest low cytotoxicity at therapeutic concentrations .

Q & A

Q. What are the optimal synthetic routes for {[1-(4-Chlorobenzyl)piperidin-4-yl]methyl}amine, and how can reaction conditions be controlled to maximize yield?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution between 4-chlorobenzyl chloride and a piperidine precursor (e.g., piperidin-4-ylmethylamine). Key steps include:
  • Step 1 : Alkylation of the piperidine nitrogen with 4-chlorobenzyl chloride under basic conditions (e.g., K₂CO₃ or NaOH) in a polar aprotic solvent like acetonitrile or DMF.
  • Step 2 : Purification via recrystallization or column chromatography to isolate the free base.
  • Critical Parameters : Temperature (40–60°C), pH control (basic conditions to deprotonate the amine), and inert atmosphere (N₂/Ar) to prevent oxidation by-products .
  • Yield Optimization : Adjust stoichiometry (1:1.2 molar ratio of piperidine to 4-chlorobenzyl chloride) and use phase-transfer catalysts (e.g., tetrabutylammonium bromide) for heterogeneous reactions .

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer :
  • Analytical Techniques :
  • ¹H/¹³C NMR : Confirm regiochemistry and absence of side products (e.g., over-alkylation). Key signals: aromatic protons (~7.3 ppm for 4-chlorobenzyl), piperidine methylene (δ 2.5–3.5 ppm) .
  • HPLC-MS : Monitor purity (>95%) and detect trace impurities using reverse-phase C18 columns with acetonitrile/water gradients .
  • Elemental Analysis : Validate stoichiometry (C, H, N, Cl) within ±0.3% of theoretical values .

Advanced Research Questions

Q. What strategies resolve discrepancies between in vitro binding affinity and in vivo efficacy for this compound derivatives?

  • Methodological Answer :
  • Metabolic Stability : Assess hepatic metabolism using microsomal assays (e.g., rat/human liver microsomes). Oxidation at the piperidine ring (observed in permanganate studies) may reduce bioavailability .
  • Protein Binding : Measure plasma protein binding (e.g., via equilibrium dialysis) to adjust effective concentrations in vivo .
  • Pharmacokinetic Modeling : Use allometric scaling from rodent data to predict human dosing, incorporating clearance rates and volume of distribution .

Q. How can structure-activity relationship (SAR) studies guide the design of this compound analogs with enhanced selectivity?

  • Methodological Answer :
  • Core Modifications :
PositionModificationEffect
Piperidine NMethyl vs. ethyl substitutionAlters steric bulk, impacting target engagement
Benzyl ClReplace with F, CF₃Modulates lipophilicity and target affinity
Methylene linkerIntroduce cyclopropane or sp³ hybridizationReduces conformational flexibility, enhancing selectivity
  • Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify affinity changes (ΔΔG) .

Q. What are the challenges in characterizing reactive intermediates during the oxidation of this compound?

  • Methodological Answer :
  • Spectroscopic Trapping : Employ stopped-flow UV-Vis spectroscopy to detect short-lived intermediates (e.g., imine or nitroxide radicals) during permanganate oxidation .
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict transition states and intermediate stability, guiding experimental validation .

Data Contradiction Analysis

Q. How to address conflicting reports on the solubility of this compound in aqueous vs. organic solvents?

  • Methodological Answer :
  • Solubility Profiling :
SolventSolubility (mg/mL)ConditionsSource
Water<0.1pH 7.4, 25°C
DMSO>5025°C
  • Resolution : Protonation state (pKa ~8.5) drastically affects aqueous solubility. Use buffered solutions (pH <6) or co-solvents (e.g., PEG-400) for in vitro assays .

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